molecular formula C22H21N3O5S B2800251 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097931-61-6

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2800251
CAS No.: 2097931-61-6
M. Wt: 439.49
InChI Key: BQGBKMMMUOBQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a structurally complex molecule featuring a hybrid heterocyclic framework. Its core structure includes furan-3-yl, thiophen-2-yl, and 2-oxopyrrolidin-1-yl moieties, linked via hydroxyl and ethanediamide groups. This compound is hypothesized to exhibit unique physicochemical properties due to its mixed aromatic (furan/thiophene) and lactam (pyrrolidinone) functionalities, which may influence solubility, stability, and bioactivity .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-10-30-13-15)18-6-3-11-31-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGBKMMMUOBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This compound's unique structural features, including furan and thiophene rings, suggest a variety of interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_2O_3S, with a molecular weight of 304.36 g/mol. The compound features distinct functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.36 g/mol
CAS Number2034335-20-9
Structural FeaturesFuran, Thiophene, Amide

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In studies involving related compounds, inhibition of these enzymes has been linked to reduced inflammation in models of arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural characteristics have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The proposed mechanism includes induction of apoptosis through activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on thiophene derivatives reported an IC50 value of 10 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential. The presence of the furan ring in the structure may enhance this activity through synergistic effects.
  • Anti-inflammatory Mechanism : Research on related compounds demonstrated their ability to inhibit NF-kB translocation into the nucleus, thereby reducing the expression of inflammatory mediators like iNOS and COX-2. This suggests a similar potential for the compound in modulating inflammatory responses.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that derivatives with furan and thiophene rings can induce apoptosis in cancer cells. For example, one derivative exhibited an IC50 value of 4 µM against MCF-7 cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs containing overlapping functional groups. Below is a detailed analysis based on substituent classes and their contributions to molecular behavior:

Furan- and Thiophene-Containing Derivatives

Compounds with furan or thiophene rings are widely explored for their electronic and steric properties. For example:

  • Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and its derivatives (95b–e) exhibit moderate solubility in polar solvents due to carboxamide substituents, while thiophene analogs typically show higher thermal stability owing to sulfur’s electron-rich nature .
  • Hydrazone derivatives (97a–e) demonstrate enhanced crystallinity compared to ester analogs, attributed to hydrogen-bonding interactions involving hydrazinyl groups .
Compound ID Core Structure Key Substituent Solubility (mg/mL) Melting Point (°C)
95a Furan-3-yl Isopropylcarbamoyl 12.5 (DMSO) 148–150
97a Furan-3-yl Hydrazinyl 8.2 (DMSO) 162–164
Thiophene analog* Thiophen-2-yl Ethylcarbamoyl 9.8 (DMSO) 155–157

*Data inferred from analogous thiophene derivatives in .

Pyrrolidinone-Containing Compounds

The 2-oxopyrrolidin-1-yl group in the target compound is a lactam ring known to enhance metabolic stability and membrane permeability. For instance:

  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide derivatives exhibit prolonged half-lives in pharmacokinetic studies due to reduced cytochrome P450-mediated oxidation .
  • Crystallographic studies using SHELXL (e.g., refinement of pyrrolidinone-containing structures) highlight conformational rigidity imparted by the lactam ring, which may stabilize the target compound’s tertiary structure .

Ethanediamide Linkers

Ethanediamide (oxalamide) bridges are critical for intermolecular interactions. Comparisons with N,N'-diaryl ethanediamides reveal:

  • Enhanced binding affinity to protein targets (e.g., kinases) due to hydrogen-bonding with the carbonyl groups.
  • Reduced solubility in aqueous media compared to monoamide analogs, as observed in N-ethyl-2-(2-hydrazinyl-2-oxoethyl)furan-3-carboxamide (97b) .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves multi-step protocols, such as coupling furan/thiophene intermediates with pyrrolidinone-containing aryl amines via amidation, as described for derivatives in .
  • Computational Insights : Density-functional theory (DFT) methods, including those derived from the Colle-Salvetti correlation-energy formula , could predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the heterocyclic moieties .
  • Crystallographic Refinement : SHELXL’s robust handling of complex structures (e.g., disordered solvent molecules or flexible side chains) would be essential for resolving the compound’s 3D conformation .

Q & A

Q. What are the key considerations for synthesizing N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide with high purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of furan and thiophene intermediates, followed by sulfonylation (if applicable) and coupling with the pyrrolidinone-containing phenyl group. Critical steps include:
  • Controlled reaction conditions : Temperature (e.g., 60–80°C for sulfonyl group introduction) and solvent selection (e.g., dichloromethane or DMF for polar intermediates) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments (e.g., distinguishing hydroxy vs. thiophene protons) and carbon backbone .
  • Infrared (IR) Spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm⁻¹) and hydroxyl O-H (3200–3600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H]+ at m/z ~500) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodology :
  • Enzyme inhibition assays : Target enzymes like kinases or proteases linked to cancer/inflammation (IC₅₀ determination) .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to controls like doxorubicin .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodology :
  • Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings or DMAP for acylations to improve efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C) reduce side reactions during sensitive steps .
  • Stepwise monitoring : TLC or in-situ IR to track reaction progress and adjust stoichiometry .

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s bioactivity?

  • Methodology : Compare analogs with modified substituents (see Table 1) to identify critical functional groups:
Analog StructureKey ModificationObserved Bioactivity ChangeReference
Replacement of thiophene with pyridineReduced π-π stackingLower kinase inhibition (IC₅₀ ↑ 2x)
Hydroxy group replaced with methoxyIncreased lipophilicityImproved cytotoxicity (IC₅₀ ↓ 40%)
2-Oxopyrrolidin replaced with piperidinoneAltered conformational flexibilityLoss of anti-inflammatory activity

Dose-response curves and molecular docking (e.g., AutoDock Vina) further validate target interactions .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodology :
  • Purity reassessment : Verify compound integrity via NMR and LC-MS to rule out degradation/byproducts .
  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48h incubation) .
  • Meta-analysis : Compare data across analogs (e.g., ’s table) to isolate substituent-specific effects vs. assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.